2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
2-methyl-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9(2)13(17)16-7-5-11(8-16)18-12-4-6-14-10(3)15-12/h4,6,9,11H,5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUVYISBORTLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound indicates a unique arrangement of functional groups that contribute to its biological properties. The structural formula can be represented as follows:
This compound features a pyrrolidine ring connected to a pyrimidine moiety through an ether linkage, which may influence its interaction with biological targets.
The biological activity of 2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and growth processes.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound, including:
Antimicrobial Activity
In vitro studies have shown that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. For instance, compounds structurally similar to 2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one demonstrated minimum inhibitory concentration (MIC) values indicating potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity Summary
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| 2-Methyl... | TBD | TBD |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including those related to 2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one. Results indicated that these compounds significantly inhibited bacterial growth, with some achieving complete bactericidal effects within hours .
- Cytotoxicity Studies : Research involving cell lines has shown that the compound may induce apoptosis in cancer cells by modulating key signaling pathways, although further investigation is needed to elucidate these mechanisms fully .
Structure-Activity Relationship (SAR)
The structural components of 2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one are critical for its biological activity. Variations in the pyrimidine ring or modifications to the pyrrolidine structure have been correlated with changes in antimicrobial potency and enzyme inhibition efficacy.
Comparison with Similar Compounds
Pyrrolidin-1-yl Ketones
Compounds such as 1-(pyrrolidin-1-yl)hexadecan-1-one (1g) and 1-(pyrrolidin-1-yl)pent-4-en-1-one (1h) () share the pyrrolidine-ketone backbone. These analogs are synthesized via chloride displacement reactions, achieving quantitative yields under optimized conditions . Key differences include:
- Substituent Complexity: The target compound introduces a pyrimidine-oxy group, which is absent in simpler analogs like 1g and 1h.
- Synthetic Routes : While 1g and 1h are synthesized from chlorides, the pyrimidine moiety in the target compound may require additional steps, such as Suzuki coupling (as seen in ) or nucleophilic aromatic substitution.
Pyrimidine-Containing Analogs
The pyrimidine ring in the target compound is a critical distinction. Pyrimidine derivatives, such as those in (e.g., chromenone-pyrazolo-pyrimidine hybrids), often exhibit biological activity due to their resemblance to nucleic acid bases. Although direct pharmacological data for the target compound are lacking, the synthetic strategies in highlight:
- Cross-Coupling Reactions: The use of palladium catalysts (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) for introducing aromatic/heteroaromatic groups . This suggests that the pyrimidine-oxy group in the target compound could be installed via similar metal-mediated coupling.
Glycosylated Ketones ()
Compounds like neohesperidin and naringin dihydrochalcone feature glycosylated ketones but are structurally distinct from the target compound.
Q & A
Basic: What are the key considerations for synthesizing 2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one with high purity?
Methodological Answer:
Synthesis of this compound requires precise control of reaction conditions to avoid side reactions. A stepwise approach is recommended:
- Step 1: Coupling of the pyrrolidine moiety with the pyrimidinyloxy group via nucleophilic substitution under inert atmosphere (e.g., N₂), using a base like K₂CO₃ in anhydrous DMF at 80–90°C .
- Step 2: Introduction of the 2-methylpropan-1-one group via acylation, employing DCC/DMAP as coupling agents in dichloromethane at 0–5°C to minimize racemization .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Basic: How can researchers validate the structural conformation of this compound?
Methodological Answer:
Structural validation combines spectroscopic and crystallographic techniques:
- X-ray Crystallography: Grow single crystals via slow evaporation of a saturated acetone solution. Use SHELXL for refinement, ensuring R-factor < 0.05 for high confidence in bond lengths/angles .
- Spectroscopy: Compare experimental NMR shifts (e.g., pyrimidine protons at δ 8.5–9.0 ppm) with DFT-calculated values (B3LYP/6-31G* basis set). Discrepancies >0.1 ppm suggest conformational artifacts .
- Mass Spectrometry: High-resolution ESI-MS (m/z [M+H⁺] calculated within 3 ppm error) confirms molecular formula .
Advanced: How can computational methods guide SAR studies for this compound’s pyrimidine and pyrrolidine motifs?
Methodological Answer:
Structure-activity relationship (SAR) studies leverage:
- Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The pyrimidine oxygen forms hydrogen bonds with catalytic lysine residues, while the pyrrolidine’s stereochemistry (3R-configuration) affects binding pocket compatibility .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >2.5 Å suggests poor target engagement .
- QSAR Models: Corrogate Hammett constants (σ) of substituents on the pyrimidine ring with IC₅₀ values from enzyme assays. A σ >0.5 enhances electron-withdrawing effects, improving inhibition .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in kinase assays) arise from methodological differences. Resolve via:
- Standardized Assays: Re-test the compound under uniform conditions (e.g., ATP concentration fixed at 1 mM, pH 7.4).
- Metabolic Stability Checks: Use liver microsomes to rule out rapid degradation (e.g., t₁/₂ <15 min in human microsomes indicates false negatives in cell-based assays) .
- Epimerization Analysis: Monitor stereochemical integrity via chiral HPLC (Chiralpak AD-H column). Racemization during storage or assay setup (e.g., DMSO stock aging) can alter activity .
Advanced: What strategies optimize enantiomeric purity during scale-up synthesis?
Methodological Answer:
- Chiral Auxiliaries: Employ (S)-proline-derived catalysts in asymmetric acylation steps to enforce >98% ee .
- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with L-tartaric acid; fractional crystallization in ethanol/water isolates the desired enantiomer .
- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of ee during continuous flow synthesis .
Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the pyrrolidine oxygen with CF₂ (improves metabolic resistance) .
- Deuterium Labeling: Introduce deuterium at α-positions of the ketone group (e.g., CD₃ instead of CH₃) to slow CYP450-mediated oxidation .
- Prodrug Approach: Mask the ketone as a tert-butyl oxime, which hydrolyzes in vivo to release the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
